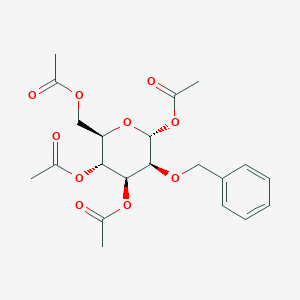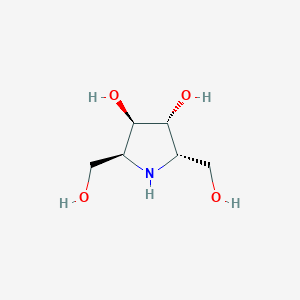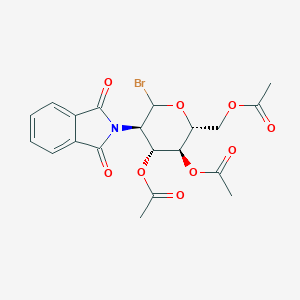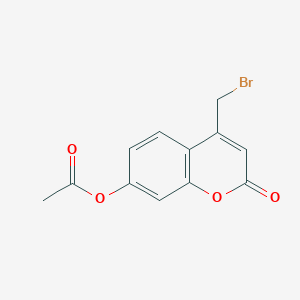
(-)-Conduritol B
Overview
Description
(-)-Conduritol B: is a naturally occurring cyclitol, a type of carbohydrate derivative. It is one of the stereoisomers of conduritol, which is characterized by a cyclohexene ring with hydroxyl groups attached to it. The compound is known for its unique structural properties and has been studied for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Benzene Derivatives: One common method involves the epoxidation of benzene derivatives followed by hydrolysis. This method typically uses peracids as oxidizing agents.
Microbial Transformation: Certain microorganisms can convert aromatic compounds into conduritols through enzymatic processes. This method is often used for the production of specific stereoisomers.
Industrial Production Methods: Industrial production of (-)-Conduritol B often involves multi-step synthetic processes that ensure high yield and purity. These methods may include catalytic hydrogenation, selective oxidation, and enzymatic resolution to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Conduritol B can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Various oxidized derivatives such as ketones and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Functionalized cyclohexene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-Conduritol B is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of glycosidases and other enzymes due to its structural similarity to sugar molecules.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as hydrogels and polymers.
Mechanism of Action
Molecular Targets and Pathways: (-)-Conduritol B exerts its effects primarily through the inhibition of enzymes that interact with carbohydrate molecules. Its structural similarity to sugars allows it to bind to the active sites of these enzymes, blocking their activity. This mechanism is particularly useful in studying glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
Conduritol A: Another stereoisomer of conduritol with different spatial arrangement of hydroxyl groups.
Conduritol C: Differentiated by the position of hydroxyl groups on the cyclohexene ring.
Conduritol D: Another stereoisomer with unique structural properties.
Uniqueness: (-)-Conduritol B is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it valuable in biochemical research and drug development.
Properties
CAS No. |
25348-64-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |
InChI Key |
LRUBQXAKGXQBHA-UNTFVMJOSA-N |
SMILES |
C1=CC(C(C(C1O)O)O)O |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O |
Key on ui other cas no. |
138258-55-6 |
Synonyms |
5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Conduritol B epoxide (CBE) is a mechanism-based irreversible inhibitor that specifically targets the active site of β-glucosidases, including acid β-glucosidase (GCase). [, , , , , , , , , , , ] This covalent binding to the catalytic site prevents the enzyme from breaking down its natural substrate, glucosylceramide (GlcCer). [, , , , , ] As a result, GlcCer accumulates within lysosomes, particularly in macrophages, leading to the characteristic pathology observed in Gaucher disease. [, , , , , ] This accumulation also triggers downstream effects such as alterations in lipid metabolism, lysosomal function, and neuronal signaling, contributing to the neurological symptoms in some types of Gaucher disease. [, , , , ]
ANone: (-)- Conduritol B possesses the following characteristics:
ANone: The provided research predominantly focuses on the biological and biochemical aspects of Conduritol B, without delving into its material compatibility or stability under diverse conditions beyond biological contexts. Further research is required to explore these aspects.
A: Conduritol B itself does not possess catalytic properties. Instead, it acts as an inhibitor of enzymes, primarily β-glucosidases. [, , , , , , , , , , ] It inactivates these enzymes by forming a covalent bond with a nucleophilic residue in their active site. [, ] This inhibitory action has found applications in various research areas, including:
- Investigating enzyme mechanisms: By studying the interaction of Conduritol B with β-glucosidases, researchers can gain insights into the enzyme's catalytic mechanism and identify crucial amino acids involved in substrate binding and catalysis. [, , , , ]
- Developing Gaucher disease models: Conduritol B is widely used to generate cellular and animal models of Gaucher disease by inhibiting GCase activity and inducing GlcCer accumulation, mimicking the disease phenotype. [, , , , , ]
- Evaluating potential therapeutics: Conduritol B serves as a tool to assess the efficacy of novel therapeutic strategies for Gaucher disease, such as substrate reduction therapy, by comparing their ability to reduce GlcCer accumulation in the presence of CBE. [, ]
A: While the provided research mentions using computer modeling to compare the structural similarities between Conduritol B derivatives and natural GCase substrates, [] specific details regarding computational chemistry studies or QSAR models for Conduritol B and its derivatives are limited. Further exploration of these aspects could provide valuable insights into their interactions with target enzymes and facilitate the design of more potent and selective inhibitors.
ANone: The research highlights the impact of structural modifications on the activity and selectivity of Conduritol B derivatives:
- Bromination: Bromination of Conduritol B epoxide results in a derivative that binds covalently to the catalytic site of acid β-glucosidase. This allows for determining the molar concentration of functional catalytic sites in the enzyme. []
- Addition of reporter groups: Adding a reporter group near the C1 position of the aziridine analogue of Conduritol B led to the development of broad-spectrum retaining β-exoglucosidase activity-based probes. These probes effectively tag various human and murine enzymes, including GBA1, GBA2, GBA3, and LPH. []
- Alkyl chain length: Studies on alkyl β-glucosides, which share structural similarities with Conduritol B, showed that longer alkyl chains result in stronger competitive inhibition of lysosomal β-glucosidase. []
ANone: The provided research primarily focuses on Conduritol B's use as a research tool, with limited information on its stability under various storage conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability. Further investigation is needed in these areas.
ANone: The provided research primarily focuses on Conduritol B's role as a biochemical tool for studying β-glucosidases and modeling Gaucher disease. These studies do not delve into the aspects mentioned above (questions 8-27). These areas would require further dedicated research and investigation.
ANone: While the provided research doesn't provide a detailed historical account of Conduritol B, it highlights its longstanding role as a crucial tool in Gaucher disease research. Key milestones include:
- Early studies on β-glucosidase inhibition: Research utilizing Conduritol B epoxide revealed its potent inhibitory effect on β-glucosidases, leading to its establishment as a valuable tool for studying these enzymes. [, , , , ]
- Development of Gaucher disease models: Recognizing its ability to induce GlcCer accumulation, researchers adopted Conduritol B epoxide as a tool to create cellular and animal models of Gaucher disease. [, , , , ] These models have been instrumental in dissecting the disease's pathogenesis and evaluating potential therapies.
- Investigation of neuronopathic Gaucher disease: Studies using Conduritol B epoxide in neuronal cell lines and animal models have provided insights into the mechanisms underlying neuronopathic Gaucher disease, where neurological involvement is prominent. [, , , ] These findings are crucial for developing targeted therapies for these severe forms of the disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B43462.png)


![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)










